Msx-122

Catalog No.
S548942
CAS No.
897657-95-3
M.F
C16H16N6
M. Wt
292.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Msx-122

CAS Number

897657-95-3

Product Name

Msx-122

IUPAC Name

N-[[4-[(pyrimidin-2-ylamino)methyl]phenyl]methyl]pyrimidin-2-amine

Molecular Formula

C16H16N6

Molecular Weight

292.34 g/mol

InChI

InChI=1S/C16H16N6/c1-7-17-15(18-8-1)21-11-13-3-5-14(6-4-13)12-22-16-19-9-2-10-20-16/h1-10H,11-12H2,(H,17,18,21)(H,19,20,22)

InChI Key

PXZXYRKDDXKDTK-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3

Solubility

Soluble in DMSO, not in water

Synonyms

MSX-122, N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3

Description

The exact mass of the compound Msx-122 is 292.14364 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • CXCL12/CXCR4 Pathway: Msx-122 is being studied for its ability to target CXCL12, a molecule that plays a role in cell migration and survival []. CXCL12 binds to a receptor called CXCR4, and this interaction is believed to be involved in the spread of some cancers [, ]. Researchers are investigating whether Msx-122 can interfere with this pathway, potentially hindering the ability of cancer cells to metastasize [].

Msx-122, scientifically known as N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine, is a small molecule classified as a partial antagonist of the C-X-C chemokine receptor 4 (CXCR4). This receptor plays a crucial role in various biological processes, including immune response, cell proliferation, and cancer metastasis. Msx-122 is particularly notable for being the only orally available non-peptide CXCR4 antagonist, which enhances its potential therapeutic applications in cancer treatment .

MSX-122 binds to the CXCR4 receptor, partially blocking the binding of SDF-1 [, ]. This disrupts CXCR4 signaling pathways involved in cell proliferation, survival, migration, and adhesion []. In cancer, CXCR4 is often overexpressed on tumor cells, promoting their spread (metastasis) to other organs []. By inhibiting CXCR4, MSX-122 has the potential to limit metastasis and improve cancer outcomes.

As MSX-122 is still under investigation, detailed safety information is limited. One study using mice reported no observable side effects at the tested dose (10 mg/kg) []. However, further research is needed to determine its safety profile in humans.

  • Oxidation: The compound can be oxidized to form hydroxylated derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: It can also participate in reduction reactions, yielding amine derivatives with reducing agents such as sodium borohydride and lithium aluminum hydride.
  • Substitution: Msx-122 can engage in substitution reactions where functional groups are replaced by other groups, depending on the nucleophiles and electrophiles involved .

Major Products Formed

The specific products formed during these reactions depend on the conditions and reagents used. For instance, oxidation may lead to hydroxylated forms while reduction can produce various amine derivatives.

Msx-122 exhibits significant biological activity primarily through its antagonistic action on the CXCR4 receptor. This interaction disrupts the binding of its ligand, stromal-derived factor 1 (SDF-1 or CXCL12), thereby inhibiting downstream signaling pathways associated with cell survival, migration, and angiogenesis. Studies have demonstrated that Msx-122 can inhibit the growth of lung cancer cells and enhance the sensitivity of tumors to chemotherapy . Its anti-inflammatory properties further contribute to its therapeutic potential in treating various cancers .

The synthesis of Msx-122 involves a multi-step process:

  • Formation of Benzylamine Core: Benzyl chloride is reacted with ammonia or an amine to create a benzylamine core.
  • Introduction of Pyrimidine Groups: The benzylamine is then reacted with pyrimidine derivatives under controlled conditions to incorporate the pyrimidine moieties.
  • Purification and Characterization: The final product undergoes purification using column chromatography and is characterized through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry .

This method allows for efficient production of Msx-122 while maintaining its structural integrity.

Msx-122 has several promising applications:

  • Cancer Therapy: Due to its ability to inhibit CXCR4, it is being explored as a treatment for various cancers, particularly metastatic forms. Its unique properties allow it to enhance the effectiveness of existing chemotherapy regimens .
  • Anti-inflammatory Treatments: Its anti-inflammatory effects make it a candidate for treating conditions characterized by excessive inflammation .

Research indicates that Msx-122 interacts specifically with the CXCR4 receptor, blocking its natural ligand's access and thereby inhibiting pathways that promote tumor growth and metastasis. Binding affinity assays have shown that Msx-122 effectively competes with other CXCR4 antagonists for binding sites on this receptor .

Additionally, studies have demonstrated that Msx-122 promotes leukocytosis at tolerable doses in animal models, indicating its potential role in modulating immune responses while targeting cancer cells.

Several compounds share structural or functional similarities with Msx-122. Here are some notable examples:

Compound NameTypeUnique Features
AMD3100CXCR4 AntagonistFirst CXCR4 antagonist approved for clinical use
WZ811CXCR4 AntagonistImproved pharmacokinetic profile compared to others
MotixafortideCXCR4 AntagonistPeptide-based; used in clinical trials for cancer
TN14003CXCR4 AntagonistNon-peptide; shows efficacy in various cancer models
AMD3465CXCR4 AntagonistNon-peptide; effective against hematologic malignancies

Uniqueness of Msx-122

Msx-122 stands out due to its oral bioavailability and specific action as a partial antagonist of CXCR4. Unlike many other antagonists that may require intravenous administration or have limited bioavailability, Msx-122's formulation allows for easier administration and potentially broader therapeutic applications in outpatient settings .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

292.14364454 g/mol

Monoisotopic Mass

292.14364454 g/mol

Heavy Atom Count

22

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

69D634Q702

Other CAS

897657-95-3

Wikipedia

Msx-122

Dates

Modify: 2023-08-15
1: Shu HK, Yoon Y, Hong S, Xu K, Gao H, Hao C, Torres-Gonzalez E, Nayra C, Rojas M, Shim H. Inhibition of the CXCL12/CXCR4-Axis as Preventive Therapy for Radiation-Induced Pulmonary Fibrosis. PLoS One. 2013 Nov 7;8(11):e79768. doi: 10.1371/journal.pone.0079768. PubMed PMID: 24244561; PubMed Central PMCID: PMC3820649.
2: Ziarek JJ, Liu Y, Smith E, Zhang G, Peterson FC, Chen J, Yu Y, Chen Y, Volkman BF, Li R. Fragment-based optimization of small molecule CXCL12 inhibitors for antagonizing the CXCL12/CXCR4 interaction. Curr Top Med Chem. 2012;12(24):2727-40. PubMed PMID: 23368099; PubMed Central PMCID: PMC3839847.
3: Liang Z, Zhan W, Zhu A, Yoon Y, Lin S, Sasaki M, Klapproth JM, Yang H, Grossniklaus HE, Xu J, Rojas M, Voll RJ, Goodman MM, Arrendale RF, Liu J, Yun CC, Snyder JP, Liotta DC, Shim H. Development of a unique small molecule modulator of CXCR4. PLoS One. 2012;7(4):e34038. doi: 10.1371/journal.pone.0034038. Epub 2012 Apr 2. PubMed PMID: 22485156; PubMed Central PMCID: PMC3317778.
4: de Nigris F, Schiano C, Infante T, Napoli C. CXCR4 inhibitors: tumor vasculature and therapeutic challenges. Recent Pat Anticancer Drug Discov. 2012 Sep;7(3):251-64. Review. PubMed PMID: 22376154.

Explore Compound Types